methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfonyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and N-ethylglycine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate
- Methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Uniqueness
Methyl 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl and fluorophenyl groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-[ethyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-3-21(27(24,25)16-10-6-14(19)7-11-16)12-17(22)20-15-8-4-13(5-9-15)18(23)26-2/h4-11H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRYYYSIOMZRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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